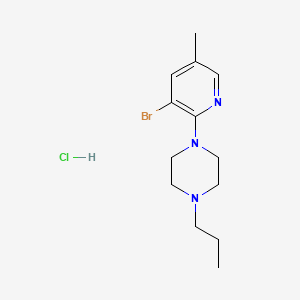

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound represents a sophisticated heterocyclic system characterized by the integration of two distinct pharmacophoric units. The compound possesses the molecular formula C13H21BrClN3, incorporating a molecular weight of 334.68 g/mol for the hydrochloride salt form. The structural framework consists of a central piperazine ring system that serves as a flexible linker connecting to a substituted pyridine heterocycle, creating a bifunctional molecular architecture with potential for diverse biological interactions.

The piperazine core adopts its characteristic chair conformation, providing a stable six-membered ring structure with two nitrogen atoms positioned at the 1 and 4 positions. This heterocyclic system exhibits significant conformational flexibility, allowing for various spatial orientations that can accommodate different binding modes with biological targets. The nitrogen atoms within the piperazine ring contribute to the compound's basicity and hydrogen bonding capabilities, with one nitrogen atom substituted with a propyl chain extending the molecular framework and enhancing lipophilic character.

The pyridine component of the molecular structure features strategic substitution patterns that significantly influence the compound's electronic properties and steric profile. Positioned at the 3-carbon of the pyridine ring, a bromine atom introduces substantial steric bulk and electron-withdrawing character, while a methyl group at the 5-position provides additional lipophilic contribution and steric hindrance. The 2-position serves as the connection point to the piperazine nitrogen, establishing a direct linkage between the two heterocyclic systems through a carbon-nitrogen bond.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H21BrClN3 | |

| Molecular Weight | 334.68 g/mol | |

| Heavy Atom Count | 18 | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

The stereochemical configuration of the compound involves multiple rotatable bonds that contribute to its conformational flexibility. The presence of three rotatable bonds, primarily associated with the propyl chain and the piperazine-pyridine linkage, allows for significant structural adaptability. This conformational freedom enables the molecule to adopt various three-dimensional arrangements, potentially facilitating optimal interactions with diverse biological targets while maintaining energetically favorable conformations.

The InChI representation provides a systematic description of the molecular connectivity: InChI=1S/C13H20BrN3.ClH/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13;/h9-10H,3-8H2,1-2H3;1H. This notation clearly delineates the connectivity between atoms and highlights the salt formation between the organic base and hydrochloric acid. The corresponding SMILES notation, CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl, provides a linear representation of the molecular structure that facilitates computational analysis and database searching.

Crystallographic Characterization and Conformational Analysis

The crystallographic characterization of this compound reveals important structural features that govern its solid-state behavior and molecular interactions. The compound crystallizes as a stable hydrochloride salt, with the protonation occurring at one of the piperazine nitrogen atoms, creating a cationic organic molecule paired with a chloride counterion. This ionic interaction significantly influences the crystal packing arrangement and contributes to the enhanced stability and solubility characteristics observed in the salt form compared to the free base.

The melting point range of 220-230°C indicates substantial intermolecular interactions within the crystal lattice, suggesting the presence of strong hydrogen bonding networks and ionic interactions. This relatively high melting point reflects the stabilizing effect of the hydrochloride salt formation, where the protonated piperazine nitrogen participates in hydrogen bonding with the chloride anion. The thermal stability observed within this temperature range demonstrates the robust nature of the crystal structure and its resistance to thermal decomposition under moderate heating conditions.

Conformational analysis reveals that the molecule adopts preferential orientations that minimize steric clashes while maximizing favorable intramolecular interactions. The piperazine ring system maintains its chair conformation in the solid state, with the propyl substituent extending away from the ring to minimize steric interactions. The orientation of the pyridine ring relative to the piperazine system is influenced by the electronic properties of the bromine and methyl substituents, which create distinct electronic environments that favor specific conformational arrangements.

The compound's complexity value of 229, as determined through topological analysis, reflects the intricate branching and heteroatom distribution within the molecular structure. This parameter provides insight into the structural sophistication of the molecule and correlates with its potential for selective biological interactions. The presence of multiple heteroatoms and the branched architecture contribute to the overall molecular complexity, influencing both its physicochemical properties and biological activity profile.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of this compound demonstrates exceptional thermal resistance, as evidenced by its melting point characteristics ranging from 220 to 230°C. This temperature range indicates significant energy requirements for phase transition from solid to liquid state, reflecting strong intermolecular forces within the crystal lattice. The thermal stability observed suggests that the compound maintains its structural integrity across a wide temperature range, making it suitable for various processing conditions and storage requirements.

The phase behavior of the compound is significantly influenced by the salt formation between the organic base and hydrochloric acid. The hydrochloride salt exhibits enhanced stability compared to the free base form, with the ionic interactions contributing to a more ordered crystal structure and reduced volatility. This salt formation creates a more thermodynamically stable system that resists decomposition and maintains consistent physicochemical properties under ambient conditions.

The exact mass of 333.06074 Da and monoisotopic mass values provide precise molecular weight determinations that are essential for analytical characterization and quality control. These mass spectrometric parameters enable accurate identification and quantification of the compound in various analytical applications. The mass values reflect the isotopic composition of the molecule, with the bromine atom contributing significantly to the overall molecular mass and providing distinctive isotopic patterns useful for structural confirmation.

Analysis of the thermodynamic parameters reveals that the compound exists as a stable solid under standard laboratory conditions, with minimal vapor pressure and negligible sublimation rates. The solid-state characteristics indicate strong cohesive forces within the crystal structure, primarily attributed to hydrogen bonding between the protonated piperazine nitrogen and the chloride anion, as well as van der Waals interactions between the organic components. These intermolecular forces contribute to the compound's resistance to phase transitions and maintain its solid-state integrity across typical storage and handling conditions.

Solubility Profile and Partition Coefficients

The solubility profile of this compound demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. The formation of the hydrochloride salt creates ionic character that facilitates dissolution in polar solvents, particularly water, through favorable ion-dipole interactions. This enhanced solubility represents a critical advantage for pharmaceutical applications, where aqueous solubility often determines bioavailability and formulation feasibility.

The hydrochloride salt formation fundamentally alters the compound's partitioning behavior between aqueous and organic phases. While the free base form exhibits greater lipophilicity and preferential partitioning into organic solvents, the salt form demonstrates increased hydrophilic character that favors aqueous environments. This transformation in partition coefficients reflects the introduction of ionic interactions that compete with lipophilic forces, resulting in a more balanced hydrophilic-lipophilic character suitable for biological systems.

The presence of both lipophilic and hydrophilic structural elements within the molecule creates an amphiphilic character that influences its solubility behavior across different solvent systems. The propyl chain and aromatic pyridine system contribute lipophilic character, while the protonated piperazine nitrogen and associated chloride anion provide hydrophilic functionality. This structural duality enables the compound to exhibit moderate solubility in both aqueous and organic media, depending on the specific solvent conditions and pH environment.

| Solubility Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Aqueous Solubility | Enhanced | Limited |

| Organic Solubility | Moderate | High |

| pH Dependence | Significant | Minimal |

| Salt Formation Effect | Favorable | Not Applicable |

The molecular architecture influences the compound's interaction with various solvent systems through multiple mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The piperazine nitrogen atoms can participate in hydrogen bonding with protic solvents, while the aromatic pyridine system engages in π-π stacking interactions and dipolar associations. The bromine substituent contributes to the overall molecular polarizability and influences the compound's interaction with both polar and nonpolar solvent environments.

Temperature-dependent solubility studies indicate that the compound exhibits typical behavior for organic salts, with increasing solubility at elevated temperatures due to enhanced molecular motion and disruption of crystal lattice interactions. The thermodynamic parameters governing dissolution processes reflect the balance between lattice energy and solvation energy, with the salt form generally exhibiting more favorable dissolution thermodynamics in aqueous media compared to the free base form.

Properties

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3.ClH/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13;/h9-10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIKOOWLPWFGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675399 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-03-3 | |

| Record name | Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-5-methylpyridin-2-yl Precursors

The key intermediate, 3-bromo-5-methylpyridin-2-yl, can be synthesized by bromination of methyl-substituted aminopyridines or nitropyridines, followed by reduction and functional group transformations.

A representative method involves:

- Starting from 5-methyl-2-nitropyridine or 4-methyl-3-nitropyridine as raw material

- Catalytic hydrogenation reduction using Pd/C or Raney Ni in methanol solvent under mild conditions (20-40 °C, 0.4-0.5 MPa hydrogen pressure) to convert the nitro group to an amino group

- Formation of the corresponding amino salt by acidification

- Controlled bromination at low temperatures (0 to -10 °C) using bromine with sodium nitrite addition to regulate the reaction and avoid overbromination

- Neutralization and extraction to isolate the 3-bromo-5-methylpyridine derivative

This method provides high yields (above 90%) and is suitable for industrial scale-up due to mild conditions and convenient post-reaction workup.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation reduction | Pd/C catalyst, methanol, 20-40 °C, 0.4-0.5 MPa H2 pressure | 95-97 | Efficient conversion of nitro to amino |

| Bromination | Bromine, sodium nitrite, acid salt, 0 to -10 °C | ~90 | Controlled bromination to avoid side reactions |

| Extraction and purification | NaOH neutralization, ethyl acetate extraction | - | Drying over anhydrous sodium sulfate |

Coupling with 4-Propylpiperazine

Nucleophilic Substitution or Coupling Reaction

The brominated pyridine intermediate is then reacted with 4-propylpiperazine to form the desired 1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine. Two main approaches are reported:

- Nucleophilic substitution: The bromomethyl group on the pyridine ring is displaced by the nitrogen of 4-propylpiperazine under basic conditions, often using triethylamine (NEt₃) as a base in anhydrous solvents such as DMF.

- Coupling reactions: Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) to facilitate amide or amine bond formation in anhydrous conditions.

These reactions are typically carried out at room temperature to moderate heating with stirring, followed by purification.

Purification Techniques

Post-reaction, purification is critical to isolate the target compound with high purity:

- Normal-phase chromatography on silica gel using methanol/ammonium hydroxide gradients effectively removes unreacted starting materials and side products.

- Reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed for further purification, especially for biological assay-grade material.

Conversion to Hydrochloride Salt

The free base of 1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This salt form improves compound stability, handling, and solubility for downstream applications.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reduction of nitropyridine | Pd/C or Raney Ni, methanol, H2, 20-40 °C, 0.4-0.5 MPa | 95-97% yield of aminopyridine |

| 2 | Bromination of aminopyridine | Bromine, sodium nitrite, acid salt, 0 to -10 °C | ~90% yield of bromopyridine |

| 3 | Coupling with 4-propylpiperazine | Piperazine derivative, base (NEt₃), DMF, RT to moderate heat | Efficient nucleophilic substitution or coupling |

| 4 | Purification | Silica gel chromatography, HPLC | High purity (>98%) achievable |

| 5 | Formation of hydrochloride salt | HCl in ethanol or ethyl acetate | Stable salt form |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns on the pyridine ring and piperazine moiety (e.g., characteristic chemical shifts for methyl, bromine-substituted pyridine protons, and piperazine ring protons around δ 2.5–3.5 ppm).

- Infrared (IR) Spectroscopy: Identification of functional groups including C-Br stretching vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]^+) matching the theoretical mass (~335 Da for the hydrochloride salt).

- High-Performance Liquid Chromatography (HPLC): Purity assessment ensuring >98% compound purity for research applications.

Industrial and Scale-Up Considerations

The described methods are amenable to scale-up with optimization such as:

- Continuous flow reactors for controlled bromination and hydrogenation steps

- Automated chromatography systems for purification

- Use of environmentally benign solvents and catalysts to improve sustainability

These adaptations enhance yield, reproducibility, and safety in industrial manufacture.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains. For instance, certain pyridine-based compounds have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Neuropharmacological Effects : Compounds containing piperazine moieties are often investigated for their effects on the central nervous system (CNS). They may act as serotonin receptor modulators or dopamine antagonists, making them potential candidates for treating psychiatric disorders such as anxiety and depression .

- Anti-thrombotic Activity : Some studies have highlighted the anti-thrombotic properties of pyridine derivatives. For example, compounds synthesized through Suzuki coupling reactions showed promising results in inhibiting clot formation in human blood, indicating their potential use in cardiovascular therapies .

Antimicrobial Activity

A study published in the Molecules journal examined a series of pyridine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against E. coli, with one derivative showing an inhibition rate of 91.95% .

CNS Activity

Research focusing on piperazine derivatives has revealed their potential as anxiolytic agents. A specific study explored how modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to improved efficacy in anxiety models .

Anti-thrombotic Properties

In another investigation, a series of novel pyridine derivatives were tested for their anti-thrombotic effects. One compound exhibited a lysis value of 41.32% against clot formation, showcasing the therapeutic potential of these derivatives in managing thrombotic disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The brominated pyridine ring and the piperazine moiety can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound vary in substituent groups on the pyridine ring, alkyl chain length, and salt forms. Below is a comparative analysis based on chemical databases, synthesis studies, and bioactivity

Table 1: Key Structural Analogs and Their Properties

Structural and Electronic Differences

- Bromine Position: The target compound’s 3-bromo substituent on the pyridine ring contrasts with analogs like 1-(5-Bromopyridin-2-yl)-4-propylpiperazine (CAS: 1248160-21-5), where bromine is at the 5-position.

- Alkyl Chain Modifications : Replacing the propyl group with ethyl (CAS: 364794-57-0) reduces lipophilicity, impacting membrane permeability and metabolic stability .

- Salt Forms : Hydrochloride salts (e.g., CAS: 1187386-03-3 vs. free base analogs) improve aqueous solubility, critical for in vitro assays .

Spectroscopic Comparisons

NMR studies of related piperazine derivatives (e.g., ) reveal that substituent changes in regions A (positions 39–44) and B (positions 29–36) cause measurable shifts in chemical environments. For instance, the 3-bromo-5-methylpyridin-2-yl group in the target compound likely induces distinct shifts compared to trifluoromethyl or chloro analogs, aiding in structural elucidation .

Physicochemical Properties

- Solubility: The hydrochloride form of the target compound enhances solubility compared to non-ionic analogs like 1-(5-Bromopyridin-2-yl)-4-propylpiperazine .

- Thermal Stability : Methyl and bromine groups may increase thermal stability relative to chloro or trifluoromethyl analogs, though experimental data are needed .

Biological Activity

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride (CAS: 1187386-03-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H21BrClN3

- Molecular Weight : 334.68 g/mol

- Structure : The compound features a brominated pyridine ring and a piperazine moiety, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of neuropharmacology and oncology. Notable findings include:

1. Dopamine Receptor Activity

Research indicates that derivatives of piperazine, including this compound, may exhibit selective agonistic activity towards dopamine receptors, particularly the D3 receptor. A study demonstrated that related compounds could promote β-arrestin translocation and G protein activation, indicating potential for treating neuropsychiatric disorders .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. In particular, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Dopaminergic Modulation : The compound's interaction with D3 receptors may lead to neuroprotective effects and modulation of dopaminergic signaling pathways.

- Cytotoxicity : The presence of the bromine atom and the piperazine structure may enhance the compound's ability to induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key aspects include:

- Substituent Effects : Variations in substituents on the piperazine ring can significantly influence receptor selectivity and potency.

- Bromine Positioning : The position of the bromine atom on the pyridine ring has been shown to affect both binding affinity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.